molecular formula C6H14Cl2N2 B1337661 1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 5492-61-5

1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1337661
CAS No.: 5492-61-5
M. Wt: 185.09 g/mol
InChI Key: CTBNEKSAJTWOFM-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.1]octane dihydrochloride is an organic compound with the empirical formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol . It is a bicyclic structure containing two nitrogen atoms, making it a highly nucleophilic tertiary amine. This compound is commonly used in organic synthesis and as a catalyst in various chemical reactions.

Mechanism of Action

Target of Action

The primary targets of 1,4-Diazabicyclo[32This compound is a unique chemical used in early discovery research .

Mode of Action

The specific mode of action of 1,4-Diazabicyclo[32It has been used as a catalyst in certain organic reactions

Biochemical Pathways

The biochemical pathways affected by 1,4-Diazabicyclo[32It’s known to be involved in catalyzing organic reactions

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[32It’s known to have a role in catalyzing organic reactions

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[32It’s known that the compound is a solid at room temperature .

Preparation Methods

1,4-Diazabicyclo[3.2.1]octane dihydrochloride can be synthesized through several methods. One common synthetic route involves the double intramolecular cyclization of N,N′-bis(2-chloroethyl)-N-N′-bis(2-cyanoethyl)ethylenediamine, leading to 1,4-bis(2-cyanoethyl)-1,4-diazoniabicyclo[2.2.2]octane dichloride, which undergoes decyanoethylation upon heating . Industrial production methods typically involve similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It participates in nucleophilic substitution reactions due to its nucleophilic nature.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1,4-Diazabicyclo[3.2.1]octane dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of two nitrogen atoms, which confer high nucleophilicity and versatility in various chemical reactions.

Properties

IUPAC Name

1,4-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNEKSAJTWOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5492-61-5
Record name 1,4-diazabicyclo[3.2.1]octane dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-benzyl-1,4-diaza-bicyclo[3.2.1]octane (7.5 g, 37 mmol), 5% palladium on carbon (0.75 g, wet), concentrated HCl (7.5 mL) in EtOH (150 mL) was shaken under hydrogen (50 psi) for a period of 20 h at RT. The product precipitated out of the mixture and water was added in order to dissolve the product. The mixture was filtered through a pad of celite and washed with EtOH. The filtrate was concentrated in vacuo to a solid that was azeotroped with EtOH (3×50 mL). The resulting solid was triturated with hot isopropanol and stirred 18 h at RT. The resulting solid was collected by filtration giving 5.6 g (80%) of the title compound: 1H NMR (d6-DMSO, 400 MHz) δ 4.26 (br s, 1H), 3.72 (d, 1H, J=12 Hz), 3.60-3.53 (m, 1H), 3.48-3.35 (m, 7H), 2.33-2.27 (m, 2H); GCMS m/z 112
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
1,4-Diazabicyclo[3.2.1]octane dihydrochloride

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